2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methoxyphenyl)amino]-9,10-dioxo-
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Overview
Description
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methoxyphenyl)amino]-9,10-dioxo- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its anthracene backbone, which is a polycyclic aromatic hydrocarbon, and its sulfonic acid and amino functional groups. The presence of these functional groups imparts unique chemical properties to the compound, making it useful in diverse research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methoxyphenyl)amino]-9,10-dioxo- typically involves multiple steps, starting from anthracene. The process includes sulfonation, nitration, reduction, and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to maximize efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methoxyphenyl)amino]-9,10-dioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone forms.
Substitution: The sulfonic acid and amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reaction conditions typically involve specific pH levels, temperatures, and solvents to achieve the desired transformations.
Major Products
Scientific Research Applications
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methoxyphenyl)amino]-9,10-dioxo- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals, coatings, and advanced materials.
Mechanism of Action
The mechanism of action of 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methoxyphenyl)amino]-9,10-dioxo- involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupt enzyme activities, and modulate signaling pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
9,10-Anthracenedione, 1-amino-4-hydroxy-2-methoxy-: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
9,10-Anthracenedione, 1-amino-2-methyl-: Another related compound with variations in the amino and methyl groups, affecting its reactivity and uses.
9,10-Anthracenedione, 1-amino-4-hydroxy-2-phenoxy-:
Uniqueness
The uniqueness of 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methoxyphenyl)amino]-9,10-dioxo- lies in its specific combination of functional groups, which confer unique chemical reactivity and versatility. This makes it particularly valuable in specialized research and industrial applications where other similar compounds may not be as effective.
Properties
CAS No. |
54946-60-0 |
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Molecular Formula |
C21H16N2O6S |
Molecular Weight |
424.4 g/mol |
IUPAC Name |
1-amino-4-(4-methoxyanilino)-9,10-dioxoanthracene-2-sulfonic acid |
InChI |
InChI=1S/C21H16N2O6S/c1-29-12-8-6-11(7-9-12)23-15-10-16(30(26,27)28)19(22)18-17(15)20(24)13-4-2-3-5-14(13)21(18)25/h2-10,23H,22H2,1H3,(H,26,27,28) |
InChI Key |
MURCBJRRFKMCAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O |
Origin of Product |
United States |
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